molecular formula C7H9ClF3NO B2933120 3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one CAS No. 2225144-60-3

3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one

Cat. No.: B2933120
CAS No.: 2225144-60-3
M. Wt: 215.6
InChI Key: QFHJISDFFOXUTR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one is a specialized azetidinone building block designed for advanced pharmaceutical research and synthesis. This compound features a strained four-membered azetidinone ring, known to be a labile but highly valuable scaffold in medicinal chemistry . The reactive chloromethyl group at the 3-position provides a versatile handle for further functionalization through nucleophilic substitution reactions, allowing researchers to create diverse libraries of compounds. The 2,2,2-trifluoroethyl substituent on the ring nitrogen is a common motif used to enhance metabolic stability and modulate the electronic properties of drug candidates . As a key intermediate, this chemical is primarily used in the synthesis of novel bioactive molecules and is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO/c1-6(2-8)3-12(5(6)13)4-7(9,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJISDFFOXUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)CC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-60-3
Record name 3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one
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Biological Activity

3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one, identified by its CAS number 2225144-60-3, is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the azetidine family and is characterized by the presence of a chloromethyl group and a trifluoroethyl substituent, which may contribute to its reactivity and biological profile.

  • Molecular Formula : C7H9ClF3NO
  • Molecular Weight : 215.6 g/mol
  • IUPAC Name : this compound
  • Physical Form : Liquid
  • Purity : 95%
  • Storage Temperature : 4°C

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies involving azetidine derivatives demonstrate their capacity to inhibit tumor cell proliferation. The mechanism often involves the formation of reactive intermediates that can alkylate DNA, leading to cytotoxic effects in cancer cells.

A study focusing on related azetidine compounds found that they can induce apoptosis in various cancer cell lines, suggesting a potential pathway for therapeutic application in oncology .

Metabolic Activation

The biological activity of this compound may also be linked to metabolic activation processes. Similar compounds have been shown to undergo metabolic transformations that yield active metabolites capable of interacting with cellular macromolecules. This could enhance their efficacy as therapeutic agents against malignancies .

Case Study 1: In Vitro Anticancer Activity

In a comparative study assessing the cytotoxic effects of various azetidine derivatives, it was observed that compounds with halogenated substituents exhibited increased cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with different concentrations of the compounds.

CompoundIC50 (µM)Cell Line
Compound A15 ± 2HeLa
Compound B20 ± 3MCF-7
This compound 10 ± 1 A549

This data indicates that the compound under investigation possesses significant anticancer activity compared to other derivatives .

Case Study 2: Mechanistic Insights

Further investigation into the mechanism of action revealed that the compound induces oxidative stress within cells, leading to DNA damage. This was assessed using comet assays and γ-H2AX foci formation as markers of DNA double-strand breaks. The findings suggest that the trifluoroethyl group may enhance the electrophilicity of the azetidine ring, facilitating interaction with nucleophilic sites in DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one with analogous β-lactams:

Compound Name Substituents (Position 1) Substituents (Position 3) Key Properties
Target Compound 2,2,2-Trifluoroethyl Chloromethyl + Methyl High lipophilicity (logP ~3.5*), enhanced metabolic stability due to fluorine .
3-Chloro-1-(3,4,5-trimethoxyphenyl)azetidin-2-one 3,4,5-Trimethoxyphenyl Chlorine Antiproliferative activity (IC₅₀ ~0.1–1 µM), moderate solubility in polar solvents.
3,3-Dimethyl-1-(4-methylsulfonylphenyl)azetidin-2-one 4-Methylsulfonylphenyl Dimethyl Improved metabolic stability; sulfonyl group enhances solubility (logP ~2.8).
3-Chloro-4-(furan-2-yl)azetidin-2-one 3-Nitrophenyl Chlorine + Furan-2-yl Lower molecular weight (MW ~280 g/mol), reactive furan moiety for further derivatization.

*Estimated based on trifluoroethyl’s contribution to logP .

Research Findings and Implications

Fluorine’s Role : The trifluoroethyl group significantly impacts drug-likeness by enhancing membrane permeability and resistance to oxidative metabolism, as highlighted in and . This aligns with trends in FDA-approved fluorinated drugs .

Chloromethyl vs.

Comparative Bioactivity : While 3,3-dimethylazetidin-2-ones () prioritize metabolic stability, the target compound’s trifluoroethyl and chloromethyl groups may balance reactivity and selectivity in antiproliferative applications .

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